molecular formula C7H13N3O B054749 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol CAS No. 111677-92-0

2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol

Cat. No.: B054749
CAS No.: 111677-92-0
M. Wt: 155.2 g/mol
InChI Key: NZWVQUKMEYAWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol, also known as EDAPE, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is a pyrazole derivative that contains an ethylideneamino group and a hydroxyl group. EDAPE has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol is not fully understood. However, studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells. This compound also inhibits the production of reactive oxygen species and reduces oxidative stress. In addition, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. This compound also inhibits the production of reactive oxygen species and reduces oxidative stress. In addition, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol in lab experiments include its unique structure and potential applications in various research fields. This compound has been shown to have anticancer activity, anti-inflammatory and antioxidant properties, and potential as a chiral building block in organic synthesis. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol research. One direction is to further investigate the mechanism of action of this compound and its potential applications in cancer therapy. Another direction is to study the anti-inflammatory and antioxidant properties of this compound and its potential applications in the treatment of inflammatory diseases. In addition, further studies are needed to determine the toxicity and safety profile of this compound. Finally, the potential of this compound as a chiral building block in organic synthesis should be explored further.
Conclusion:
This compound is a pyrazole derivative that has gained significant attention in scientific research due to its unique structure and potential applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively. This compound has been shown to have anticancer activity, anti-inflammatory and antioxidant properties, and potential as a chiral building block in organic synthesis. However, further studies are needed to fully understand its mechanism of action and toxicity profile. The potential applications of this compound in various research fields make it an interesting and promising compound for future research.

Synthesis Methods

2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol can be synthesized using various methods, including the reaction of ethylideneamino-3,4-dihydropyrazole with epichlorohydrin in the presence of a base. Another method involves the reaction of ethylideneamino-3,4-dihydropyrazole with ethylene oxide in the presence of a base. The product is then purified using column chromatography. The purity of the product can be determined using NMR spectroscopy and elemental analysis.

Scientific Research Applications

2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its anti-inflammatory and antioxidant properties. In addition, this compound has been shown to have potential as a chiral building block in organic synthesis.

Properties

111677-92-0

Molecular Formula

C7H13N3O

Molecular Weight

155.2 g/mol

IUPAC Name

2-[5-(ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol

InChI

InChI=1S/C7H13N3O/c1-2-8-7-3-4-10(9-7)5-6-11/h2,11H,3-6H2,1H3

InChI Key

NZWVQUKMEYAWNI-UHFFFAOYSA-N

SMILES

CC=NC1=NN(CC1)CCO

Canonical SMILES

CC=NC1=NN(CC1)CCO

synonyms

1H-Pyrazole-1-ethanol, 3-(ethylideneamino)-4,5-dihydro-

Origin of Product

United States

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